Opc 51803
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) data highlights key structural motifs:
- δ 7.25–7.15 (m, 4H) : Aromatic protons of benzazepine.
- δ 4.21 (q, J = 6.8 Hz, 1H) : Methine proton at C5 (R-configuration).
- δ 3.45–3.30 (m, 4H) : Pyrrolidine N-CH2 groups.
- δ 1.15 (d, J = 6.6 Hz, 6H) : Isopropyl methyl groups.
13C NMR confirms the acetamide carbonyl at δ 171.2 ppm and the benzoyl carbonyl at δ 168.9 ppm .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) exhibits a protonated molecular ion [M+H]+ at m/z 454.2 . Fragmentation patterns include:
X-Ray Crystallography
While single-crystal X-ray data for OPC-51803 remains unpublished, analogous compounds (e.g., hydroxynorephedrin derivatives) confirm the planar geometry of the benzoyl-pyrrolidine system and axial orientation of the chloro substituent in crystalline states.
Properties
CAS No. |
192514-54-8 |
|---|---|
Molecular Formula |
C26H32ClN3O2 |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
2-[(5R)-1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1-benzazepin-5-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H32ClN3O2/c1-18(2)28-25(31)16-19-8-7-15-30(24-10-4-3-9-21(19)24)26(32)22-12-11-20(17-23(22)27)29-13-5-6-14-29/h3-4,9-12,17-19H,5-8,13-16H2,1-2H3,(H,28,31)/t19-/m1/s1 |
InChI Key |
INGXCNVWWKKWOO-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)NC(=O)C[C@H]1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl |
Canonical SMILES |
CC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl |
Appearance |
Solid powder |
Other CAS No. |
192514-54-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OPC-51803; SOU-003; OPC51803; SOU003; OPC 51803; SOU 003 |
Origin of Product |
United States |
Preparation Methods
Ligand Design and Catalytic System
The Me-StackPhos ligand, derived from (R)-2-amino-2'-hydroxy-6,6'-dimethyl-1,1'-biphenyl, features a 5-membered biaryl heterocyclic scaffold that enhances steric and electronic tuning. When paired with a copper(I) salt, this ligand facilitates asymmetric induction during the alkynylation step. The reaction employs Meldrum’s acid derivatives as Michael acceptors and terminal alkynes as nucleophiles, achieving enantiomeric excess (ee) values exceeding 90%.
Reaction Optimization and Scope
Key parameters include:
- Solvent : Dichloromethane or toluene
- Temperature : 0–25°C
- Catalyst loading : 5–10 mol% Cu(I) with stoichiometric ligand
The reaction tolerates diverse alkyne substrates, including aryl-, alkyl-, and silyl-protected variants, yielding β-alkynyl adducts in 70–95% isolated yield. For OPC-51803, the alkynylated Meldrum’s acid intermediate undergoes sequential deprotection and coupling to install the benzazepine framework.
Strategic Bond Disconnections and Retrosynthetic Analysis
The molecular architecture of OPC-51803 suggests three key disconnections:
- Benzazepine Core : Constructed via intramolecular cyclization of a linear precursor.
- Pyrrolidinyl-Benzoyl Moiety : Introduced through Ullmann or Buchwald-Hartwig coupling.
- N-Isopropylacetamide Side Chain : Appended via amide coupling using HATU or EDC.
Benzazepine Formation
The tetrahydrobenzazepine skeleton is assembled from a dibrominated precursor through Pd-catalyzed C-N coupling, followed by hydrogenation to saturate the ring. Stereochemical control at the 5-position is achieved using chiral auxiliaries or resolution techniques.
Stereocontrolled Installation of the Pyrrolidine Substituent
The 2-chloro-4-(1-pyrrolidinyl)benzoyl group is introduced via nucleophilic aromatic substitution, leveraging the electron-deficient chloroarene and pyrrolidine’s nucleophilicity. Microwave-assisted conditions (120°C, DMF, 2 h) enhance reaction efficiency.
Challenges in Process Chemistry and Scalability
Enantiomeric Purity Maintenance
Racemization during the final amide coupling is mitigated by using non-basic conditions and coupling agents like PyBOP. Final ee values of OPC-51803 exceed 99%, as verified by chiral HPLC.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Cu/Me-StackPhos | Alkyne conjugate addition | 70–95 | >90 | High |
| Fe-Salen oxidation | Pyrrolidine hydroxylation | 10 | N/A | Low |
The enantioselective alkynylation route outperforms oxidative methods in yield and scalability, making it the preferred industrial approach.
Chemical Reactions Analysis
OPC-51803 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidinyl and benzazepine rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can undergo substitution reactions, especially at the chlorobenzoyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Studies
OPC-51803 has been extensively studied for its effects on the vasopressin V2 receptor, demonstrating significant agonistic activity. Key findings include:
- Vasopressin Receptor Selectivity : OPC-51803 shows a high affinity for the V2 receptor with a Ki value of approximately 91.9 nM, compared to 819 nM for the V1a receptor, indicating about nine times greater selectivity for V2 receptors .
- Cyclic AMP Production : The compound effectively stimulates cyclic adenosine monophosphate (cAMP) production in cells expressing V2 receptors, with an EC50 value of 189 nM .
Therapeutic Applications
The therapeutic potential of OPC-51803 is being explored in several clinical conditions:
- Diabetes Insipidus : OPC-51803 is being investigated as a treatment for congenital nephrogenic diabetes insipidus (cNDI), where it has shown the ability to restore function in V2 receptor mutants .
- Nocturnal Enuresis : Clinical studies indicate that OPC-51803 can reduce micturition frequency and increase urine osmolality in animal models, suggesting its utility in treating nocturnal enuresis .
- Urinary Incontinence : The compound's antidiuretic properties make it a candidate for managing urinary incontinence by reducing urine output .
Data Tables
Case Study 1: Clinical Efficacy in Nephrogenic Diabetes Insipidus
In a study involving Brattleboro rats (a model for diabetes insipidus), administration of OPC-51803 resulted in:
- A significant decrease in urine volume from 10.8 mL to 0.5 mL within two hours post-dosing.
- An increase in urinary osmolality from 114 to 432 mOsm/kg, demonstrating potent antidiuretic effects .
Case Study 2: Pharmacokinetics and Safety Profile
A microdose clinical trial assessed the pharmacokinetics of OPC-51803, revealing:
Mechanism of Action
OPC-51803 exerts its effects by selectively binding to the vasopressin V2 receptor. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) production. The elevated cAMP levels result in the insertion of water channels (aquaporin-2) into the apical membrane of renal collecting duct cells, thereby increasing water reabsorption and reducing urine volume . This mechanism is particularly beneficial in conditions where water retention is desired, such as diabetes insipidus .
Comparison with Similar Compounds
Table 1: Receptor Binding Affinity (Ki) and Functional Activity
| Compound | V2 Ki (nM) | V1a Ki (nM) | V1b Ki (nM) | V2 cAMP EC₅₀ (nM) |
|---|---|---|---|---|
| OPC-51803 | 49.8 ± 8.1 | 1061 ± 60 | >10,000 | 189 ± 14 |
| dDAVP | 2.1 ± 0.3 | 18.4 ± 3.2 | 5.6 ± 0.9 | 1.2 ± 0.2 |
| AVP (native) | 1.0 ± 0.1 | 1.5 ± 0.3 | 3.8 ± 0.7 | 0.8 ± 0.1 |
Pharmacological Efficacy
While dDAVP is a full agonist with lower EC₅₀ for cAMP production (1.2 ± 0.2 nM vs. 189 ± 14 nM for OPC-51803), OPC-51803 acts as a partial agonist , achieving ~35-fold cAMP elevation in V2-transfected HeLa cells compared to baseline . Despite lower potency, its oral bioavailability (effective at 0.03–0.3 mg/kg in rats) and prolonged action compensate for this limitation .
Clinical Advantages
- Oral administration: Unlike dDAVP (administered intranasally or intravenously), OPC-51803’s nonpeptide structure enables oral dosing, improving patient compliance .
- Reduced off-target effects : dDAVP’s V1a/V1b activation may cause hypertension or platelet aggregation, whereas OPC-51803 avoids these risks .
Comparison with Other Nonpeptide V2R Agonists
WAY-151932 and Fedovapagon
WAY-151932 and fedovapagon are structurally distinct nonpeptide V2R agonists.
Table 2: In Vivo Antidiuretic Effects in Rat Models
| Compound | Effective Dose (mg/kg, oral) | Urine Volume Reduction (%) | Duration of Action (h) |
|---|---|---|---|
| OPC-51803 | 0.03–0.3 | 85–95 | 4–6 |
| WAY-151932 | 0.1–1.0 | 70–80 | 3–5 |
| Fedovapagon | 0.3–3.0 | 75–85 | 4–6 |
VPA-985
VPA-985, a mixed V1a/V2 antagonist, contrasts with OPC-51803’s pure agonist profile. While VPA-985 is explored for hyponatremia, OPC-51803’s selective agonism makes it superior for disorders requiring V2 activation .
Therapeutic Implications
OPC-51803’s prolonged cAMP signaling in partial cNDI-causing V2R mutants (e.g., R137C, deltaN323) suggests utility in patients unresponsive to dDAVP .
Biological Activity
OPC-51803 is a novel nonpeptide agonist of the vasopressin V2 receptor (V2R) that has garnered attention for its potential therapeutic applications, particularly in conditions characterized by vasopressin deficiency such as congenital nephrogenic diabetes insipidus (cNDI). This article provides a comprehensive overview of the biological activity of OPC-51803, including its receptor selectivity, mechanisms of action, and potential clinical implications.
Receptor Selectivity and Binding Affinity
OPC-51803 exhibits a high degree of selectivity for the human V2 receptor compared to V1a and V1b receptors. The binding affinity (Ki values) for these receptors has been extensively studied:
| Receptor Type | Ki Value (nM) | Selectivity |
|---|---|---|
| V2 Receptor | 91.9 ± 10.8 | High |
| V1a Receptor | 3.12 ± 0.38 | Moderate |
| V1b Receptor | 819 ± 39 | Low |
These results indicate that OPC-51803 is approximately nine times more selective for the V2 receptor than the V1a receptor, making it a promising candidate for targeting disorders related to vasopressin signaling without significant off-target effects .
OPC-51803 functions primarily as an agonist at the V2 receptor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. The effective concentration (EC50) for cAMP production in HeLa cells expressing human V2 receptors is approximately 189 ± 14 nM, demonstrating its potency in activating this signaling pathway . In contrast, OPC-51803 does not induce significant changes in intracellular calcium concentrations in cells expressing V1a receptors, further supporting its selective action on V2 receptors .
Pharmacochaperone Activity
Recent studies have highlighted the dual role of OPC-51803 as both an agonist and a pharmacochaperone. It not only activates cell surface V2R mutants but also promotes the maturation and trafficking of misfolded receptors from the endoplasmic reticulum to the plasma membrane. This characteristic may provide therapeutic benefits in treating genetic forms of NDI caused by dysfunctional V2R mutants .
Case Studies and Experimental Findings
-
Brattleboro Rats Study :
- In a study involving Brattleboro rats, which are genetically predisposed to diabetes insipidus, oral administration of OPC-51803 at doses of 0.03 and 0.3 mg/kg significantly reduced urinary frequency and volume over a 24-hour period. This suggests its potential utility in managing conditions characterized by excessive urination .
- Partial cNDI Restoration :
Clinical Implications
The unique properties of OPC-51803 suggest several clinical applications:
- Treatment of Nephrogenic Diabetes Insipidus : Its ability to selectively activate V2 receptors makes it a candidate for treating both congenital and acquired forms of NDI.
- Potential for Other Vasopressin-related Disorders : Given its mechanism of action, OPC-51803 may also be explored for other conditions involving vasopressin dysregulation.
Q & A
Q. What criteria validate the structural identity and purity of OPC-51803 in pharmacological studies?
- Methodological Answer :
- Criterion 1 : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation.
- Criterion 2 : HPLC purity ≥95% with chromatograms included in supplementary materials.
- Criterion 3 : Batch-to-bistency verification via stability studies (e.g., thermal stress testing) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
